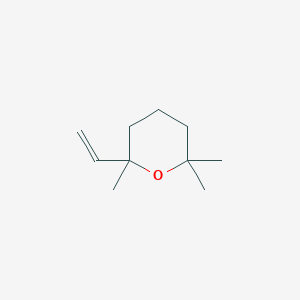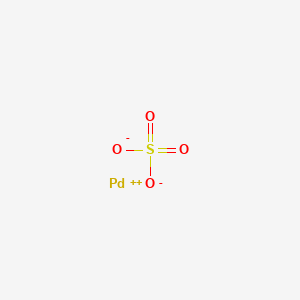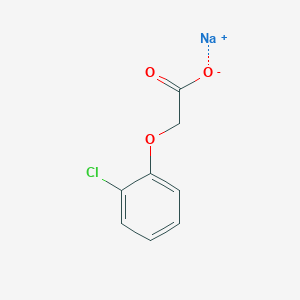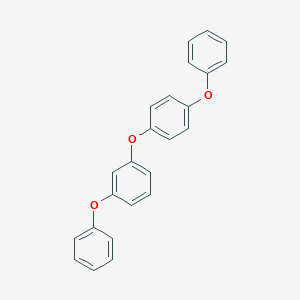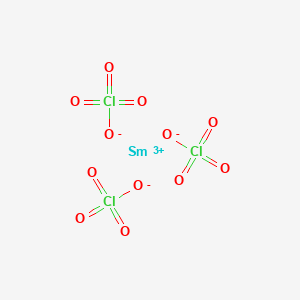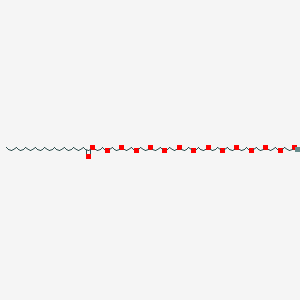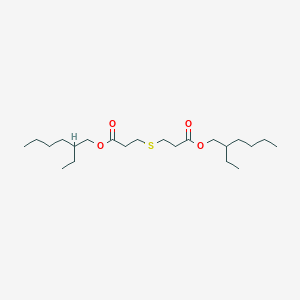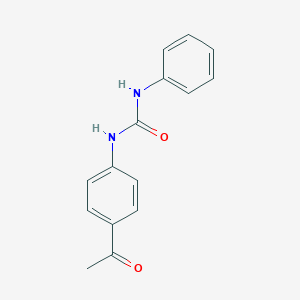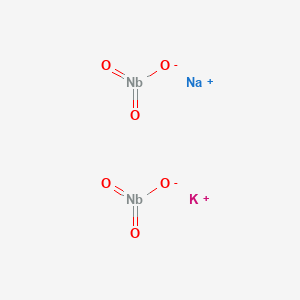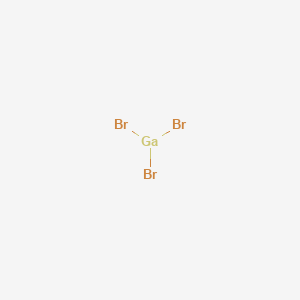
Bromure de gallium(III)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gallium bromide (GaBr3) is a chemical compound that is composed of one atom of gallium and three atoms of bromine. It is a white crystalline solid that is soluble in water and other polar solvents. GaBr3 is an important chemical reagent and is used in a wide range of applications, including organic synthesis, inorganic synthesis, and scientific research. In
Applications De Recherche Scientifique
Biochimie et biologie moléculaire
Le bromure de gallium(III) joue un rôle important dans les domaines de la biochimie et de la biologie moléculaire . Il sert de réactif essentiel pour la synthèse d'un large éventail de composés organiques et inorganiques .
Catalyse
Le bromure de gallium(III) peut être utilisé pour catalyser le couplage des indoles avec le phénylacétylène afin de former des 1,1-bis(1H-3-indolyl)-1-phényléthanes . Cela montre son importance dans le domaine de la catalyse.
Intermédiaires organiques
Le bromure de gallium(III) est utilisé comme intermédiaires organiques . Cela signifie qu'il peut être utilisé dans la synthèse de divers composés organiques.
Agent oxydant
Le bromure de gallium(III) est un puissant agent oxydant . Il est capable de libérer des radicaux libres d'oxygène de l'eau dans les membranes muqueuses .
Médecine et microbiologie
Le bromure de gallium(III) a diverses applications en médecine et en microbiologie . Il est utilisé dans la production de semi-conducteurs, de diodes électroluminescentes , et a des applications pharmacologiques dans l'hypercalcémie liée au cancer, le lymphome non hodgkinien, le cancer du sein et de la vessie .
Traitements antimicrobiens
L'activité antimicrobienne du gallium peut être confirmée par des données expérimentales
Mécanisme D'action
Target of Action
Gallium(III) bromide, also known as Gallium bromide (GaBr3), is a chemical compound that has been found to target the essential transcription enzyme RNA polymerase . This enzyme plays a crucial role in the process of transcription, where it catalyzes the synthesis of RNA from a DNA template.
Mode of Action
Gallium(III) bromide interacts with its target, RNA polymerase, to suppress RNA synthesis . This interaction results in reduced metabolic rates and energy utilization within the cell .
Biochemical Pathways
It is known that the compound’s action on rna polymerase disrupts the normal process of transcription, which can have downstream effects on protein synthesis and other cellular processes .
Pharmacokinetics
It is known that some limitations of gallium ions as antimicrobials exist, including low bioavailability and explosive release .
Result of Action
The suppression of RNA synthesis by Gallium(III) bromide leads to reduced metabolic rates and energy utilization within the cell . This can inhibit the growth and proliferation of cells, making Gallium(III) bromide a potential candidate for antimicrobial and anticancer therapies .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Gallium(III) bromide is a multi-target antibacterial agent that has excellent antibacterial activity, especially against multidrug-resistant (MDR) pathogens . Some limitations of gallium ions as antimicrobials still exist, including low bioavailability and explosive release .
Cellular Effects
Gallium(III) bromide is a powerful oxidizing agent and is able to release oxygen free radicals from the water in mucous membranes . This suggests that Gallium(III) bromide may have significant effects on cellular processes, particularly those involving oxidative stress.
Molecular Mechanism
It is known that Gallium(III) bromide can catalyze the coupling of indoles with phenylacetylene to form 1,1-bis (1H-3-indolyl)-1-phenylethanes . This indicates that Gallium(III) bromide may interact with biomolecules and influence gene expression.
Propriétés
IUPAC Name |
gallium;tribromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3BrH.Ga/h3*1H;/q;;;+3/p-3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRVXDMYFQIODQI-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Ga+3].[Br-].[Br-].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br3Ga |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13450-88-9 |
Source


|
| Record name | Gallium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13450-88-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Q1: What is a key characteristic of Gallium(III) bromide that makes it useful in organic synthesis?
A1: Gallium(III) bromide (GaBr₃) is a strong Lewis acid. [, ] This property makes it a potent catalyst for various organic reactions, including the synthesis of ethers from carboxylic acid esters and lactones using siloxanes as reducing agents. []
Q2: Can you provide an example of how Gallium(III) bromide facilitates unique reactions with indoles?
A2: GaBr₃ promotes dearomative indole insertion in 3-indolylmethanols, leading to the formation of 3,3'-bisindole derivatives with high yields and excellent (Z)-selectivities. [] This reaction is particularly significant because it offers a new approach to dearomatizing indoles and provides an efficient method for synthesizing biologically important 3,3'-bisindole derivatives.
Q3: How does the acidity of Gallium(III) bromide contribute to its reactivity?
A3: The strong acidity of GaBr₃ plays a crucial role in the C-C bond cleavage step during the dearomative indole insertion reaction with 3-indolylmethanols. [] This highlights the importance of its Lewis acidity in enabling specific reaction pathways.
Q4: What methods are used to study the structural properties of Gallium(III) bromide in solution?
A4: Researchers use various spectroscopic techniques like Raman spectroscopy, X-ray absorption fine structure (XAFS), and X-ray diffraction to investigate the structure of Gallium(III) bromide solutions at different temperatures. [] These methods provide insights into the coordination chemistry and behavior of GaBr₃ in solution.
Q5: Beyond its use as a catalyst, are there other notable chemical structures involving Gallium(III) bromide?
A5: Yes, research has led to the characterization of a six-coordinate Gallium(III) bromide complex, [GaBr3(Me3[9]aneN3)]. [] This finding is significant as it represents the first example of a six-coordinate Ga(III) bromide complex and contributes to our understanding of Gallium(III) bromide's coordination chemistry.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



